molecular formula C14H24N4O4 B1425640 ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate CAS No. 365997-34-8

ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Cat. No. B1425640
M. Wt: 312.36 g/mol
InChI Key: OWOOGVCCMVDZAA-GARJFASQSA-N
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Description

Ethyl (1S,3R,4S)-4-Amino-3-{[(tert-butoxy)carbonyl]amino}cyclohexanecarboxylate is an intermediate in the synthesis of Edoxaban-d6 , an isotope labelled analog of Edoxaban . Edoxaban is an anticoagulant drug which acts as a direct factor Xa inhibitor .


Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of Edoxaban-d6 . It is also used as a reactant for the preparation of oxadiazole compounds containing cyclohexanediamine moiety .

Scientific Research Applications

Cyclization and Synthesis of Derivatives

Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate plays a role in the synthesis of complex organic compounds. For instance, it has been utilized in the cyclization of related compounds to form 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and derivatives, which are crucial for further chemical transformations (Wilamowski et al., 1995).

Synthesis of Protected Amines

The compound has also been employed in the synthesis of protected amines. Notably, its derivatives have been used to prepare protected amines, which are integral in various chemical syntheses, including the generation of cyclic esters and amino acids (Nativi et al., 1989).

Polymerization and Functional Group Protection

This compound is crucial in the synthesis and polymerization of cyclic esters containing protected functional groups. These activities are essential for the development of new polymers with specific properties (Trollsås et al., 2000).

Novel Reaction Pathways

The ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate derivative has been implicated in demonstrating new reaction pathways in organic chemistry. For example, it has been shown to participate in non-synchronous reactions leading to the formation of unique organic structures (MacorJohn et al., 1998).

Enantioselective Syntheses

The compound is instrumental in enantioselective syntheses, a critical aspect of producing pharmaceuticals and fine chemicals. It has been used in the synthesis of structurally complex and chiral compounds, contributing to advancements in the field of stereochemistry (Campbell et al., 2009).

properties

IUPAC Name

ethyl (1S,3R,4S)-4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4/c1-5-21-12(19)9-6-7-10(17-18-15)11(8-9)16-13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,20)/t9-,10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOOGVCCMVDZAA-GARJFASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725848
Record name Ethyl (1S,3R,4S)-4-azido-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

CAS RN

365997-34-8
Record name Ethyl (1S,3R,4S)-4-azido-3-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365997-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,3R,4S)-4-azido-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Racemate-ethyl 3-(tert-butoxycarbonylamino)-4-(methylsulfonyloxy)cyclohexanecarboxylate (11.0 g, 30 mmol) in dimethyl sulfoxide (110 mL) was added sodium azide (20 g, 300 mmol), and the mixture was stirred at 90° C. overnight under N2. The solution was cooled to ˜30° C., dissolved in ethyl acetate (˜500 mL), washed with water (500 mL×5) and brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate=4:1˜2:1) to thereby give the title compound (4.1 g, 44%) as an colorless oil. MS (ES+) C14H24N4O4 requires: 312, found: 213 [M+H−100]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
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ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
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ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
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ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
Reactant of Route 5
ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

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